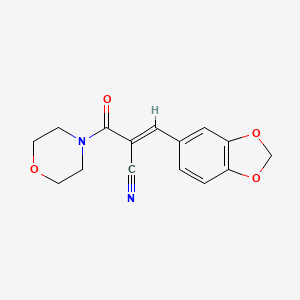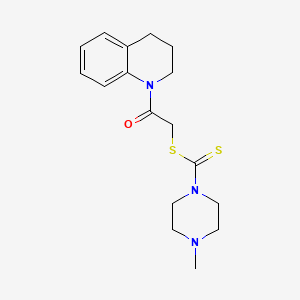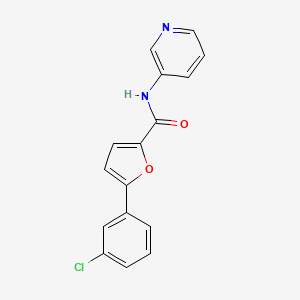
3-(1,3-benzodioxol-5-yl)-2-(4-morpholinylcarbonyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-(1,3-benzodioxol-5-yl)-2-(4-morpholinylcarbonyl)acrylonitrile" is a compound that likely shares characteristics with acrylonitrile derivatives and morpholine-containing compounds. These types of compounds are of interest due to their potential for various biological activities and applications in material science.
Synthesis Analysis
The synthesis of acrylonitrile derivatives often involves reactions that introduce functional groups to acrylonitrile, leveraging its reactivity. A common method for synthesizing such derivatives involves base-catalyzed condensation reactions or nucleophilic addition reactions to the nitrile group. For example, acrylonitrile derivatives have been synthesized through reactions with phosphorus ylides, leading to a variety of fused compounds depending on the substituents used (Abdou, Ganoub, & Shaddy, 1998).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives can be determined using X-ray crystallography, revealing details about the spatial arrangement of atoms. For instance, the crystal structure of ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate, a related compound, has been determined, providing insights into the molecular configuration and intermolecular interactions (Dölling et al., 1991).
Chemical Reactions and Properties
Acrylonitrile derivatives participate in various chemical reactions, including cycloadditions, condensations, and substitutions, depending on their functional groups. These reactions can lead to a wide range of products with diverse structures and properties. For example, the reaction behavior of an acrylonitrile derivative towards different types of phosphorus ylides has been studied, highlighting the compound's versatility in forming new chemical entities (Abdou, Ganoub, & Shaddy, 1998).
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c16-9-12(15(18)17-3-5-19-6-4-17)7-11-1-2-13-14(8-11)21-10-20-13/h1-2,7-8H,3-6,10H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZTNILALEOOM-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-cyclohexyl-3-phenyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one](/img/structure/B5642501.png)


![2-(2-methoxyethyl)-3-oxo-N-[(1R)-1-phenylethyl]-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5642508.png)
![N-benzyl-2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)propanamide](/img/structure/B5642513.png)
![2-ethyl-8,8-dimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5642517.png)
![1'-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5642518.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5642529.png)
![9-[4-(1H-imidazol-1-yl)butanoyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642535.png)

![(4-{[3-(4-methylpiperazin-1-yl)propyl]amino}quinazolin-2-yl)methanol](/img/structure/B5642564.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B5642576.png)

![(1S*,5R*)-N-(2-fluorobenzyl)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5642608.png)